

A Technical Guide to the Spectroscopic Data of 4-Methylbenzoic Anhydride

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Compound of Interest

Compound Name: 4-Methylbenzoic anhydride

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-methylbenzoic anhydride**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-methylbenzoic anhydride**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.04 - 8.01	m	4H	Aromatic protons
7.33 - 7.30	m	4H	Aromatic protons
2.45	s	6H	Methyl protons

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
162.1, 161.6	Carbonyl carbons
145.8	Aromatic quaternary carbon
131.8	Aromatic CH
130.6	Aromatic CH
129.6	Aromatic CH
129.2	Aromatic CH
127.4	Aromatic quaternary carbon
21.8	Methyl carbon

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
2917	C-H stretch (aliphatic)
1789	C=O stretch (anhydride)
1717	C=O stretch (anhydride)
1609	C=C stretch (aromatic)
1592	C=C stretch (aromatic)
1400	C-H bend (methyl)
1222	C-O stretch (anhydride)
1171	C-O stretch (anhydride)
1063	In-plane C-H bend (aromatic)
1007	In-plane C-H bend (aromatic)
843	Out-of-plane C-H bend (aromatic)
739	Out-of-plane C-H bend (aromatic)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
254	~20%	[M] ⁺ (Molecular Ion)
119	100%	[C ₈ H ₇ O] ⁺ (Base Peak)
91	~80%	[C ₇ H ₇] ⁺ (Tropylium ion)
65	~30%	[C ₅ H ₅] ⁺

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.
- Sample Preparation: A sample of **4-methylbenzoic anhydride** was dissolved in deuterated chloroform (CDCl₃).
- Data Acquisition:
 - ¹H NMR: The spectrum was acquired at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
 - ¹³C NMR: The spectrum was acquired at 100 MHz. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used.
- Sample Preparation: The spectrum was obtained from a neat sample.

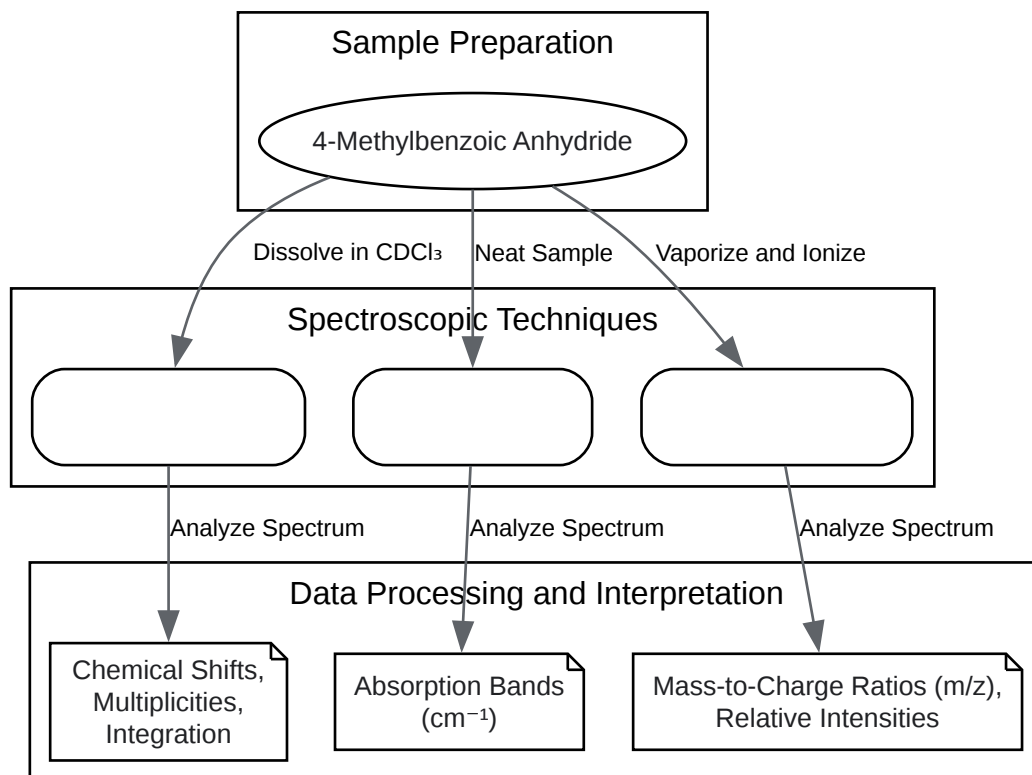
- Data Acquisition: The IR spectrum was recorded over the range of 4000-400 cm^{-1} . The positions of the absorption bands are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source was used.^[1]
- Sample Introduction: The sample was introduced into the ion source, typically after separation by gas chromatography (GC) or via a direct insertion probe.
- Ionization: The sample was ionized using electron ionization at a standard energy of 70 eV.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion was measured to generate the mass spectrum. The molecular formula of **4-methylbenzoic anhydride** is $\text{C}_{16}\text{H}_{14}\text{O}_3$, with a molecular weight of approximately 254.28 g/mol .^[1]

Visualization of Experimental Workflow

Workflow for Spectroscopic Analysis of 4-Methylbenzoic Anhydride



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Caption: General workflow for the spectroscopic analysis of **4-methylbenzoic anhydride**.

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References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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